3-Chloropropyl 3,4-dimethylphenyl ether
Description
3-Chloropropyl 3,4-dimethylphenyl ether is a chlorinated aromatic ether characterized by a 3,4-dimethylphenyl group linked to a 3-chloropropyl chain via an ether oxygen. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials. Its structure combines electron-donating methyl groups on the aromatic ring with an electron-withdrawing chlorine atom on the alkyl chain, creating a unique electronic profile that influences reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(3-chloropropoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
KTYIRUDAFDWGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table compares 3-chloropropyl 3,4-dimethylphenyl ether with structurally related compounds, emphasizing substituent effects, molecular weight, and inferred physicochemical properties:
Analysis of Substituent Effects
The 3-chloropropyl chain enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic substitution—a feature absent in non-chlorinated ethers.
Hydrogen Bonding and Crystallinity: Unlike sulfonamide-based analogs (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide), the target compound lacks strong hydrogen-bond donors, suggesting weaker crystal packing forces and lower melting points compared to sulfonamides . The ether oxygen may participate in weak C–H···O interactions, as observed in other aromatic ethers .
Solubility and Lipophilicity :
- The methyl groups on the aromatic ring increase hydrophobicity relative to polar analogs like disulfonamides. However, the shorter chloropropyl chain likely results in lower logP values compared to long-chain esters (e.g., octyl propionate derivatives) .
Methodological Considerations
- Hydrogen-Bond Patterns : Graph set analysis (per Etter’s formalism) could elucidate packing motifs, though experimental data are needed for confirmation .
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